N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
Molecular Formula |
C20H23ClN4O |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O.ClH/c21-13-18(16-9-8-14-4-1-2-5-15(14)12-16)23-20(25)19-7-3-6-17-10-11-22-24(17)19;/h1-2,4-5,8-12,18-19H,3,6-7,13,21H2,(H,23,25);1H |
InChI Key |
JTVXFMYIOWMPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C(=CC=N2)C1)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their biological activity and structural similarity.
Isoindoline-1,3-diones: Another class of compounds with diverse chemical reactivity and applications.
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
